Cas no 1861807-95-5 (1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)

1-(5-Methoxy-2-nitrophenyl)cyclobutan-1-amine is a specialized organic compound featuring a cyclobutane ring substituted with an amine group and a 5-methoxy-2-nitrophenyl moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its reactivity in selective transformations, such as reduction or nucleophilic substitution reactions. The cyclobutane scaffold contributes to steric constraints, which can be leveraged in drug design to modulate conformational properties. Its well-defined synthetic route and stability under standard conditions ensure reproducibility for research and industrial applications.
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine structure
1861807-95-5 structure
商品名:1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
CAS番号:1861807-95-5
MF:C11H14N2O3
メガワット:222.240462779999
CID:6220820
PubChem ID:165664881

1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
    • EN300-1848044
    • 1861807-95-5
    • インチ: 1S/C11H14N2O3/c1-16-8-3-4-10(13(14)15)9(7-8)11(12)5-2-6-11/h3-4,7H,2,5-6,12H2,1H3
    • InChIKey: ZSDRSBKNKZOBTQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=C(C=1)C1(CCC1)N)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848044-2.5g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
2.5g
$2492.0 2023-09-19
Enamine
EN300-1848044-0.1g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
0.1g
$1119.0 2023-09-19
Enamine
EN300-1848044-0.05g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
0.05g
$1068.0 2023-09-19
Enamine
EN300-1848044-5g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
5g
$3687.0 2023-09-19
Enamine
EN300-1848044-10g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
10g
$5467.0 2023-09-19
Enamine
EN300-1848044-10.0g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
10g
$4236.0 2023-06-02
Enamine
EN300-1848044-0.5g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
0.5g
$1221.0 2023-09-19
Enamine
EN300-1848044-0.25g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
0.25g
$1170.0 2023-09-19
Enamine
EN300-1848044-1.0g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
1g
$986.0 2023-06-02
Enamine
EN300-1848044-5.0g
1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine
1861807-95-5
5g
$2858.0 2023-06-02

1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine 関連文献

1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amineに関する追加情報

Introduction to 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine (CAS No. 1861807-95-5)

1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 1861807-95-5, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both a nitrophenyl moiety and a cyclobutane ring imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel therapeutic agents.

The 5-methoxy-2-nitrophenyl substituent plays a crucial role in modulating the electronic properties of the molecule. The methoxy group introduces a slight electron-donating effect, while the nitro group exerts a strong electron-withdrawing influence, creating a balance that can enhance interactions with biological targets. This structural feature is particularly relevant in the context of developing small-molecule inhibitors or modulators for enzymes and receptors involved in various diseases.

The cyclobutane ring in 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine contributes to the molecule's rigidity, which can be advantageous in terms of binding affinity and selectivity. Cycloalkanes are frequently employed in drug design due to their ability to mimic natural binding pockets and improve pharmacokinetic profiles. The incorporation of this motif into the molecular framework suggests that this compound may exhibit enhanced stability and reduced metabolic clearance, potentially leading to longer-lasting therapeutic effects.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have shown that derivatives of 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine may interact with proteins involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis or autoimmune disorders. The nitro group, in particular, has been identified as a key pharmacophore in several successful drugs, suggesting that this compound could share similar mechanisms of action.

In addition to its potential as an anti-inflammatory agent, 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine has been explored for its anticancer properties. Preclinical studies indicate that analogs with similar structures may inhibit kinases and other enzymes overexpressed in tumor cells. The cyclobutane ring's ability to adopt multiple conformations could facilitate tight binding to these targets, while the nitrophenyl moiety may enhance cell membrane permeability, improving bioavailability.

The synthesis of 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine involves multi-step organic reactions, including nitration, methylation, and cycloalkylation processes. Each step must be carefully optimized to ensure high yield and purity. Advances in green chemistry have also influenced synthetic methodologies, with researchers striving to develop more sustainable routes that minimize waste and hazardous byproducts.

One notable aspect of this compound is its versatility as a building block for further derivatization. By modifying the substituents on the cyclobutane ring or the phenyl group, chemists can generate libraries of compounds with tailored properties. This approach is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery.

The pharmacokinetic profile of 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is essential for predicting human efficacy and safety before advancing into clinical trials.

Recent publications highlight the importance of structure-based drug design in optimizing bioactivity. Computational models have been used to predict how minor alterations in the molecular structure can significantly impact potency and selectivity. For instance, replacing the nitro group with an amino group might alter the compound's electronic properties while retaining its ability to interact with biological targets.

The role of 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine in addressing unmet medical needs remains an exciting frontier for researchers. Its unique combination of structural features offers opportunities for innovation across multiple therapeutic areas. As computational tools become more sophisticated and synthetic techniques evolve, the potential for discovering novel derivatives with improved pharmacological profiles continues to grow.

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